Ethyl 2-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-methylthiophene-3-carboxylate is a chemical compound that serves as a central pharmacophore in drug discovery . Its bioisosteric replacement of a benzene ring is widely accepted as a powerful strategy to improve biological activities and pharmacodynamic and pharmacokinetic properties .
Synthesis Analysis
A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was devised . This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions . It enabled to prepare ethyl 2-methylthiophene-3-carboxylate in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale .Molecular Structure Analysis
The molecular structure of Ethyl 2-methylthiophene-3-carboxylate is represented by the linear formula C8H10O2S .Chemical Reactions Analysis
The synthesis of ethyl 2-methylthiophene-3-carboxylate involves a LiCl-mediated halogen–magnesium exchange reaction . This reaction reached a maximum conversion of 94% after 3h at reflux, while reaching plateaus of 81% and 50% of the conversions after 5h at 40°C and room temperature, respectively .Scientific Research Applications
1. Synthesis and Preparation
Ethyl 2-methylthiophene-3-carboxylate has been a subject of study for its practical and efficient synthesis. Researchers have developed processes that provide advantages such as operational simplicity, avoidance of strong bases, and application of non-cryogenic conditions, leading to the preparation of this compound on a multi-kilogram scale (Kogami & Watanabe, 2011).
2. Fluorescence Properties
Studies have also explored the fluorescence properties of derivatives of ethyl 2-methylthiophene-3-carboxylate. For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate displayed novel fluorescence characteristics, adding potential value in the field of materials science (Guo Pusheng, 2009).
3. Dyeing Application in Textiles
This compound has been utilized in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers. The dyes derived from ethyl 2-methylthiophene-3-carboxylate and its derivatives have shown good fastness properties and have been used to create a range of colors on fabric (Iyun et al., 2015).
4. Antimicrobial Evaluation
Research has been conducted to evaluate the antimicrobial activities of bifunctional thiophene derivatives, including ethyl 2-methylthiophene-3-carboxylate. These studies have shown promising results, indicating the potential use of these compounds in pharmaceutical applications (Abu‐Hashem et al., 2011).
5. Complex Formation and Chemical Stability
The acid-base properties, solubility, and chemical stability of ethyl 2-methylthiophene-3-carboxylate derivatives have been extensively studied. Researchers have also investigated the complexation of these compounds with various metals, contributing to the understanding of their physicochemical properties (Chekanova et al., 2014).
properties
IUPAC Name |
ethyl 2-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBQWZOPPOTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440292 | |
Record name | Ethyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylthiophene-3-carboxylate | |
CAS RN |
19432-66-7 | |
Record name | Ethyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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